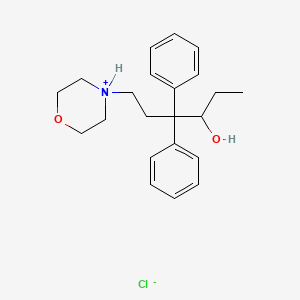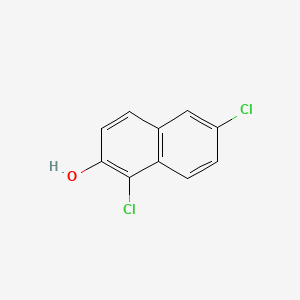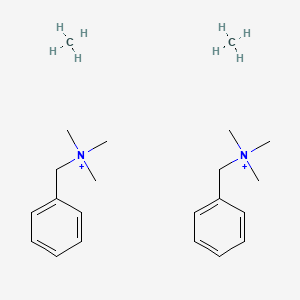
benzyl(trimethyl)azanium;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(trimethyl)azanium;methane can be synthesized through the reaction of benzyl chloride with trimethylamine in the presence of a base. The reaction typically proceeds as follows:
C6H5CH2Cl+(CH3)3N→C6H5CH2N(CH3)3+Cl−
The resulting benzyltrimethylammonium chloride can then be converted to benzyltrimethylammonium hydroxide by ion exchange with a hydroxide source .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl(trimethyl)azanium;methane undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Dehydration: It is used in base-catalyzed dehydration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Dehydration: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Benzylic halides.
Dehydration: Alkenes.
Scientific Research Applications
Benzyl(trimethyl)azanium;methane is used in various scientific research applications:
Mechanism of Action
The mechanism of action of benzyl(trimethyl)azanium;methane involves its function as a strong organic base and phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., organic and aqueous) in a reaction mixture, thereby increasing the reaction rate and yield . Its quaternary ammonium structure allows it to interact with and disrupt biological membranes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium hydroxide: Another quaternary ammonium base, but less labile compared to benzyl(trimethyl)azanium;methane.
Benzyltriethylammonium hydroxide: Similar in structure but with ethyl groups instead of methyl groups, making it more labile.
Uniqueness
This compound is unique due to its balance of stability and reactivity, making it a versatile reagent in both laboratory and industrial settings. Its ability to function effectively as a phase-transfer catalyst and strong organic base sets it apart from other quaternary ammonium compounds .
Properties
CAS No. |
68425-74-1 |
|---|---|
Molecular Formula |
C22H40N2+2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;methane |
InChI |
InChI=1S/2C10H16N.2CH4/c2*1-11(2,3)9-10-7-5-4-6-8-10;;/h2*4-8H,9H2,1-3H3;2*1H4/q2*+1;; |
InChI Key |
KWXJUMNLAQVWCH-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
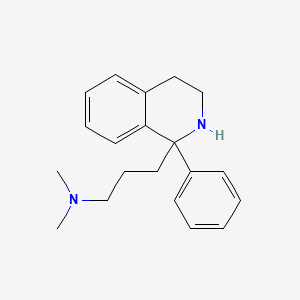
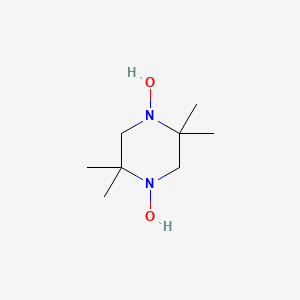
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)

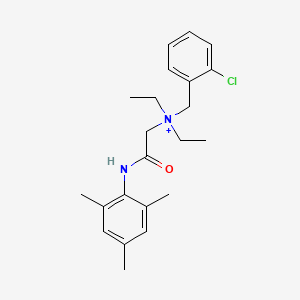
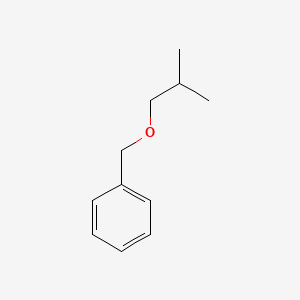
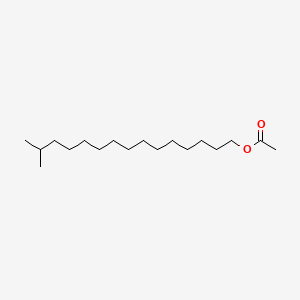
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
